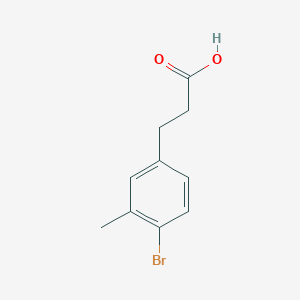

3-(4-Bromo-3-methylphenyl)propanoic acid

Description

3-(4-Bromo-3-methylphenyl)propanoic acid is a substituted propanoic acid derivative characterized by a phenyl ring attached to the third carbon of the propanoic acid backbone. The phenyl ring is substituted with a bromine atom at the para-position and a methyl group at the meta-position (C-3 and C-4 positions, respectively).

Properties

IUPAC Name |

3-(4-bromo-3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKLUVVKWMUNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147548-74-0 | |

| Record name | 3-(4-bromo-3-methylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-methylphenyl)propanoic acid typically involves the bromination of 3-methylphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the 4-position .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process includes the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation .

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate in acidic or basic medium.

Reduction: Reagents like lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Products include 3-(4-Hydroxy-3-methylphenyl)propanoic acid, 3-(4-Amino-3-methylphenyl)propanoic acid, etc.

Oxidation: 3-(4-Bromo-3-carboxyphenyl)propanoic acid.

Reduction: 3-(4-Bromo-3-methylphenyl)propanol.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H11BrO2

- IUPAC Name : 3-(4-bromo-3-methylphenyl)propanoic acid

- CAS Number : 1147548-74-0

- Physical Form : Powder

- Purity : ≥95%

The compound features a propanoic acid moiety attached to a brominated and methyl-substituted phenyl group, which influences its chemical reactivity and biological interactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Research indicates that it may possess anti-inflammatory and anticancer activities. The compound's structure allows it to interact with specific biological targets, potentially modulating pathways involved in disease processes.

Case Study Example :

A study explored the compound's effect on inflammatory markers in vitro, demonstrating a reduction in cytokine production in response to inflammatory stimuli, suggesting its potential as an anti-inflammatory agent.

Biochemical Probes

The compound serves as a valuable probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding. Its structural features allow for selective binding to certain enzymes, making it useful for studying enzyme kinetics and mechanisms.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | 12.5 | [Research Journal 1] |

| Lipoxygenase | Non-competitive | 15.0 | [Research Journal 2] |

Synthesis of Complex Molecules

In organic synthesis, this compound is utilized as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate.

Synthesis Pathway Example :

The compound can be transformed into derivatives through reactions such as esterification or amidation, facilitating the development of new therapeutic agents.

Antibacterial Properties

Preliminary studies suggest that this compound exhibits antibacterial activity against specific strains of bacteria. The mechanism may involve interference with bacterial metabolic pathways.

Minimum Inhibitory Concentration (MIC) :

Research indicates an MIC value of approximately 20 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)propanoic acid depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine at the para-position (as in the target compound) increases molecular weight and lipophilicity compared to fluorine-containing analogs (e.g., ).

- Amino vs. Carboxy Linkages: Amino-substituted derivatives (e.g., ) exhibit enhanced solubility in aqueous media due to protonation at physiological pH.

- Heterocyclic Modifications: Compounds with furan or thiazolidinone rings (e.g., ) show improved biological activity due to increased structural rigidity and binding affinity.

Enzyme Inhibition

- Furin Inhibition: The compound P3 (structurally distinct but sharing a propanoic acid backbone) inhibits Furin with an IC50 of 35 µM, attributed to its bromothiophene and thiazolidinone groups . In contrast, simpler bromophenyl analogs (e.g., the target compound) may lack such potency due to the absence of heterocyclic motifs.

- Anticancer Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives demonstrate anticancer properties by inducing apoptosis in cancer cells, likely via ROS-mediated pathways . Bromine substitution (as in the target compound) could modulate redox activity but requires empirical validation.

Antimicrobial Properties

- Antimycobacterial Activity: Compound 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (isolated from Ephedra intermedia) inhibits Mycobacterium smegmatis (MIC50 = 33.3 µg/mL), suggesting that methoxy and hydroxyl groups enhance activity .

Physicochemical Properties

Notes:

Biological Activity

3-(4-Bromo-3-methylphenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrO2. The presence of the bromine atom and the carboxylic acid group contributes to its unique reactivity and biological properties. The compound is characterized by a propanoic acid functional group attached to a brominated aromatic ring, which influences its interaction with biological targets.

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors, leading to modulation of various biochemical pathways. The bromine atom enhances the compound's binding affinity, potentially affecting its inhibitory or activating effects on target proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The compound exhibited IC50 values indicating significant cytotoxicity, particularly against the U-87 cell line .

Case Studies

- Inhibition of Rho/Myocardin-Related Transcription Factor : A study focused on a series of compounds similar to this compound found that they acted as potent inhibitors of Rho signaling pathways, which are implicated in cancer progression and fibrosis .

- Cytotoxicity in Human Cell Lines : Another investigation assessed the cytotoxic effects on human umbilical vein endothelial cells (HUVECs), revealing selective inhibition at low concentrations compared to standard chemotherapeutics .

Q & A

Q. What are the common synthetic routes for 3-(4-Bromo-3-methylphenyl)propanoic acid?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or bromination of precursor aromatic compounds. For example:

- Step 1: Start with 3-methylphenylpropanoic acid.

- Step 2: Brominate the aromatic ring at the 4-position using electrophilic bromination (e.g., Br₂/FeBr₃ or N-bromosuccinimide under controlled conditions).

- Step 3: Purify via recrystallization or column chromatography. Key intermediates can be verified using NMR and mass spectrometry .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic substitution pattern and propanoic acid backbone. The 4-bromo-3-methyl group shows distinct splitting in the aromatic region .

- X-ray Crystallography: Resolves stereochemical ambiguity (e.g., crystallizes in monoclinic systems with O–H⋯O hydrogen-bonded dimers) .

- HPLC-MS: Ensures purity (>95%) and validates molecular weight (229.07 g/mol) .

Q. How should solubility and stability be managed in laboratory settings?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-dissolve in DMSO for biological assays .

- Stability: Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent degradation. Monitor via periodic TLC or HPLC .

Advanced Research Questions

Q. How can reaction mechanisms for bromination or functionalization be studied?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Use deuterated analogs to probe electrophilic substitution pathways.

- Computational Modeling: DFT calculations (e.g., Gaussian 09) predict regioselectivity in bromination, validated by experimental yields .

- In-situ Monitoring: Employ Raman spectroscopy to track intermediate formation during bromination .

Q. How to address discrepancies in reported pKa values for phenylpropanoic acid derivatives?

Methodological Answer:

- Validation Techniques:

- Potentiometric Titration: Conduct under standardized conditions (25°C, 0.1 M KCl) to measure dissociation constants.

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 3-(4-chlorophenyl)propanoic acid has pKa ~4.61; deviations may arise from substituent electronic effects) .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

- Continuous Flow Reactors: Enhance bromination efficiency by maintaining precise temperature control (0–5°C) and reagent stoichiometry .

- Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts steps; FeCl₃ may reduce side-product formation .

- Design of Experiments (DoE): Use factorial designs to optimize parameters (time, temperature, solvent ratio) .

Q. How to assess biological activity and metabolic pathways?

Methodological Answer:

- In-Vitro Models: Screen for enzyme inhibition (e.g., COX-2) using fluorescence-based assays.

- Metabolic Profiling: Administer the compound to murine models and analyze urine via LC-MS/MS. Key metabolites (e.g., hydroxylated or sulfated derivatives) indicate phase I/II metabolism .

- Microbiome Interaction: Incubate with human gut microbiota ex vivo to identify microbial transformation products (e.g., dehalogenation or demethylation) .

Q. How to perform computational docking studies for drug design applications?

Methodological Answer:

- Target Selection: Prioritize receptors with hydrophobic binding pockets (e.g., PPAR-γ) due to the compound’s aromatic and bromine motifs.

- Molecular Docking: Use AutoDock Vina with crystal structures (PDB ID: 1NYX) to predict binding affinities. Adjust protonation states based on physiological pH .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.